ethyl 2,8-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate
Overview
Description
Ethyl 2,8-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate is a complex organic compound belonging to the class of pyrroloquinolines. This compound features a fused bicyclic structure comprising a pyrrole ring and a quinoline ring, which is substituted with various functional groups. Due to its unique structural characteristics, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,8-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrrole and quinoline precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,8-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrroloquinolines.
Scientific Research Applications
Ethyl 2,8-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate has found applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases involving the central nervous system.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 2,8-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2,8-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate is structurally similar to other pyrroloquinolines, such as pyrrolopyrazine derivatives. its unique substitution pattern and functional groups contribute to its distinct chemical and biological properties. Other similar compounds include:
Pyrrolopyrazine derivatives: These compounds share the pyrrole and pyrazine rings but differ in their substitution patterns and biological activities.
Indole derivatives: These compounds feature an indole ring system and are known for their diverse biological activities.
Properties
IUPAC Name |
ethyl 2,6-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-4-19-16(18)14-11(3)17-7-5-6-12-8-10(2)9-13(14)15(12)17/h8-9H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQOXLHWLZHKMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2CCCC3=C2C1=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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